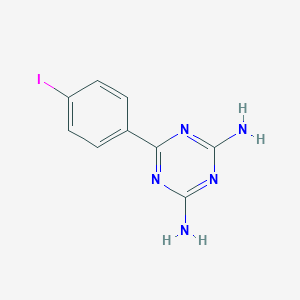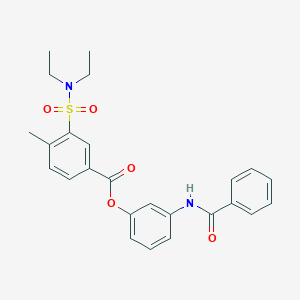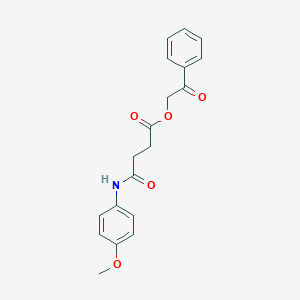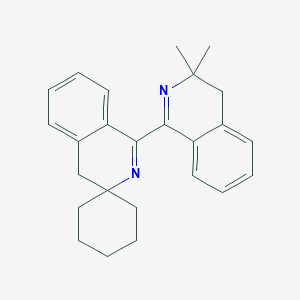
1-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-3,4-dihydroisoquinoline-3-spiro-1'-cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl typically involves the reduction of iodomethylates of the corresponding dihydroisoquinolines. This reduction is often carried out using sodium borohydride as the reducing agent . The dihydroisoquinolines themselves can be prepared via the Ritter reaction, which involves the reaction of nitriles with alcohols in the presence of strong acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can further modify the spiro and isoquinoline rings.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogen atoms into the molecule .
科学研究应用
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of materials with specific chemical properties.
作用机制
The mechanism by which 3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro center and biisoquinoline framework allow the compound to fit into specific binding sites, influencing biological pathways and chemical reactions .
相似化合物的比较
Similar Compounds
- 3,3-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- 1,2-Dimethyl-3-spirocyclohexyltetrahydroisoquinoline
Uniqueness
3’-Spirocyclohexyl-3,3-dimethyl-3,4,3’,4’-tetrahydro-[1,1’]biisoquinolinyl is unique due to its spiro center, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may lack this structural feature .
属性
分子式 |
C25H28N2 |
|---|---|
分子量 |
356.5g/mol |
IUPAC 名称 |
1-(3,3-dimethyl-4H-isoquinolin-1-yl)spiro[4H-isoquinoline-3,1'-cyclohexane] |
InChI |
InChI=1S/C25H28N2/c1-24(2)16-18-10-4-6-12-20(18)22(26-24)23-21-13-7-5-11-19(21)17-25(27-23)14-8-3-9-15-25/h4-7,10-13H,3,8-9,14-17H2,1-2H3 |
InChI 键 |
QSIWSOZDZZFHEY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC=CC=C2C(=N1)C3=NC4(CCCCC4)CC5=CC=CC=C53)C |
规范 SMILES |
CC1(CC2=CC=CC=C2C(=N1)C3=NC4(CCCCC4)CC5=CC=CC=C53)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



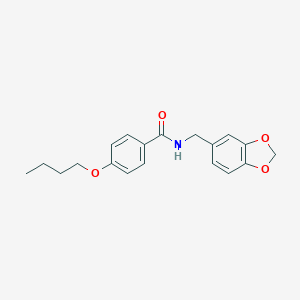
![1-({2,6-Dimethyl-7-[(4-methylpiperazin-1-yl)carbonyl]furo[2,3-f][1]benzofuran-3-yl}carbonyl)-4-methylpiperazine](/img/structure/B394801.png)
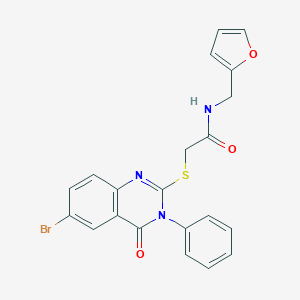
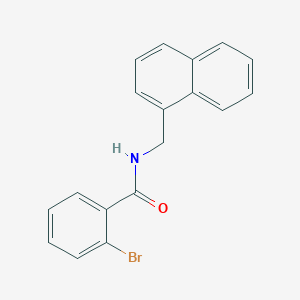
![1-(6-Chloro-2-thioxo-2,3-dihydrobenzo[d][1,3]oxazol-3-yl)-1-butanone](/img/structure/B394809.png)
![N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B394810.png)
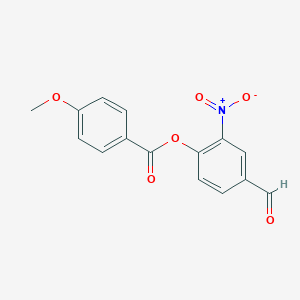
![2-(4-chlorophenyl)-2-oxoethyl 4'-(acetyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B394813.png)
![N-[4-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B394814.png)
